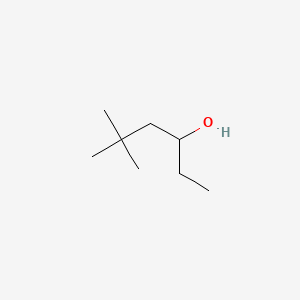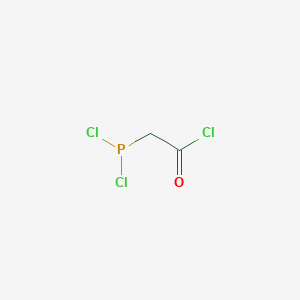
(Dichlorophosphanyl)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dichlorophosphanyl)acetyl chloride is an organophosphorus compound characterized by the presence of both a dichlorophosphanyl group and an acetyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dichlorophosphanyl)acetyl chloride typically involves the reaction of acetyl chloride with a suitable phosphorus reagent. Common methods include:
Reaction with Phosphorus Trichloride (PCl3): This method involves the reaction of acetyl chloride with phosphorus trichloride under controlled conditions to yield this compound.
Reaction with Phosphorus Pentachloride (PCl5): Another approach is the reaction of acetyl chloride with phosphorus pentachloride, which also produces this compound along with other by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(Dichlorophosphanyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound is highly reactive towards nucleophiles due to the presence of the electrophilic carbonyl carbon and the dichlorophosphanyl group.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding acids and other by-products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles that react with this compound include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with amines produces amides.
- Reaction with alcohols produces esters.
- Reaction with thiols produces thioesters .
科学研究应用
(Dichlorophosphanyl)acetyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for introducing acetyl and dichlorophosphanyl groups into molecules.
Biology: The compound can be used to modify biomolecules, potentially altering their activity or stability.
Medicine: Research into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of (Dichlorophosphanyl)acetyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon and the dichlorophosphanyl group make it highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives .
相似化合物的比较
Similar Compounds
Acetyl Chloride: Similar in structure but lacks the dichlorophosphanyl group.
Phosphorus Trichloride: Contains phosphorus and chlorine but lacks the acetyl group.
Phosphorus Pentachloride: Similar in containing phosphorus and chlorine but with different reactivity and applications
属性
CAS 编号 |
65412-46-6 |
|---|---|
分子式 |
C2H2Cl3OP |
分子量 |
179.36 g/mol |
IUPAC 名称 |
2-dichlorophosphanylacetyl chloride |
InChI |
InChI=1S/C2H2Cl3OP/c3-2(6)1-7(4)5/h1H2 |
InChI 键 |
MGQSYKGBPZMWNQ-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)Cl)P(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


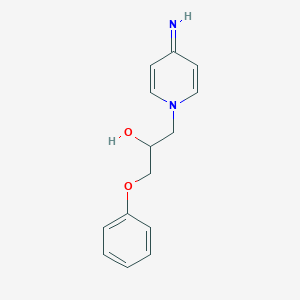
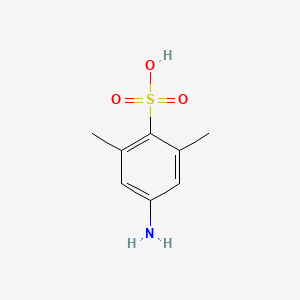
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
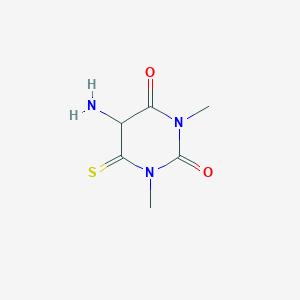
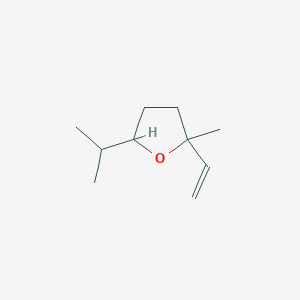
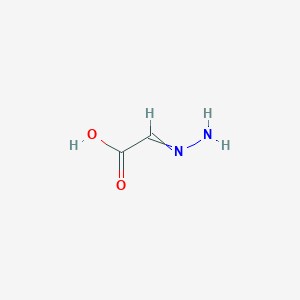
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
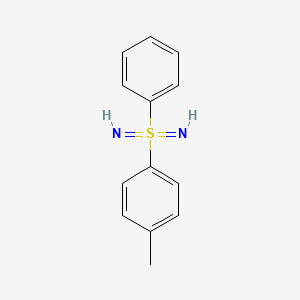
![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)
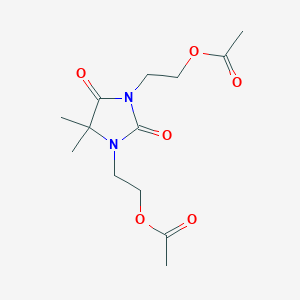
![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
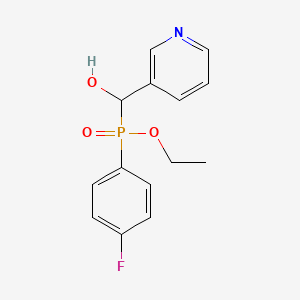
![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
